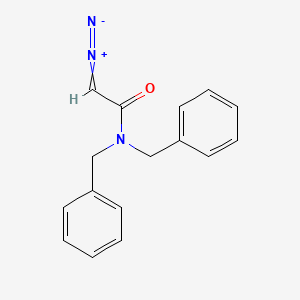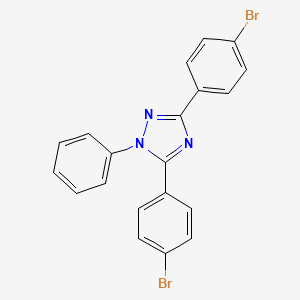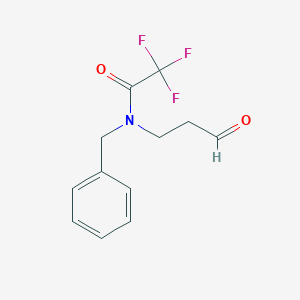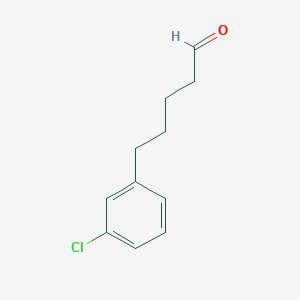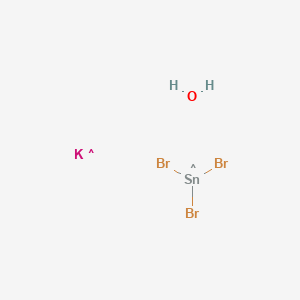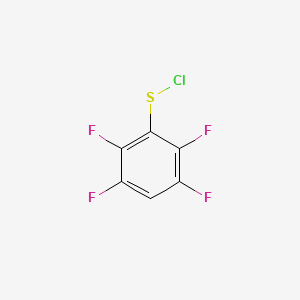
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene is an organofluorine compound characterized by the presence of four fluorine atoms and a chlorosulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene typically involves the chlorosulfonation of tetrafluorobenzene. One common method includes the reaction of tetrafluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Reduced forms of the original compound with altered functional groups.
Applications De Recherche Scientifique
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique chemical properties.
Biological Studies: Used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene involves its interaction with various molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate: Known for its reactivity and use in organic synthesis.
Chlorosulfonyl chloride: Another reactive compound used in the synthesis of sulfonyl derivatives.
Uniqueness
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene is unique due to the combination of the chlorosulfanyl group and multiple fluorine atoms, which impart distinct chemical properties. This combination makes it particularly useful in applications requiring high reactivity and stability.
Propriétés
Numéro CAS |
111873-88-2 |
|---|---|
Formule moléculaire |
C6HClF4S |
Poids moléculaire |
216.58 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6HClF4S/c7-12-6-4(10)2(8)1-3(9)5(6)11/h1H |
Clé InChI |
WSTSCTWXKJHYOS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)SCl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


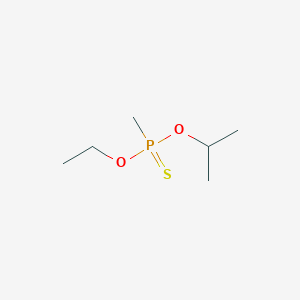

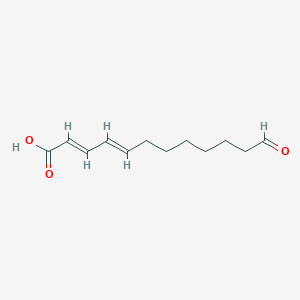
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
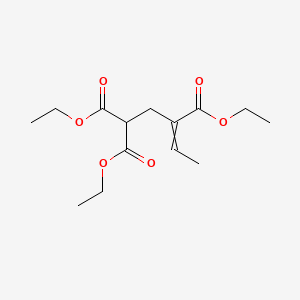
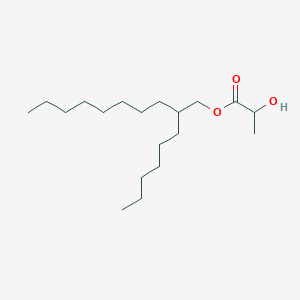
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
